p-MPPI hydrochloride

Beschreibung

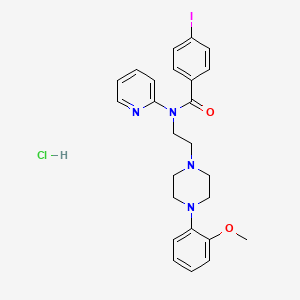

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPBIDMIRMWUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474697 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220643-77-6 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-MPPI Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides an in-depth overview of the mechanism of action of p-MPPI, detailing its molecular interactions, downstream signaling effects, and its pharmacological profile. The information presented is supported by quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.

Core Mechanism of Action

This compound exerts its pharmacological effects through competitive and selective antagonism of the 5-HT1A receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is found in high densities in various regions of the central nervous system, including the hippocampus, septum, amygdala, and the dorsal raphe nucleus. The 5-HT1A receptors are located both presynaptically on serotonergic neurons, where they function as autoreceptors, and postsynaptically on non-serotonergic neurons.

Antagonism of Presynaptic 5-HT1A Autoreceptors

Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors play a crucial role in the negative feedback regulation of the serotonergic system. Activation of these autoreceptors by serotonin (5-HT) inhibits the firing of serotonergic neurons, thereby reducing the synthesis and release of 5-HT.

p-MPPI acts as a potent antagonist at these autoreceptors. By blocking the inhibitory effect of endogenous 5-HT, p-MPPI disinhibits the serotonergic neurons, leading to an increase in their firing rate and consequently enhancing the release of serotonin in projection areas.[1] This action is particularly evident in the awake state when serotonergic neurons are tonically active.

Antagonism of Postsynaptic 5-HT1A Receptors

Postsynaptic 5-HT1A receptors are located on non-serotonergic neurons in various brain regions and are coupled to inhibitory G-proteins (Gi/o). Their activation by 5-HT typically leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. p-MPPI competitively blocks these postsynaptic receptors, thereby preventing the inhibitory effects of 5-HT. This action can modulate the activity of various neurotransmitter systems, including glutamatergic and GABAergic pathways, contributing to the overall pharmacological effects of the compound.

Signaling Pathways

The 5-HT1A receptor is coupled to the Gi/o family of G-proteins. As an antagonist, p-MPPI blocks the downstream signaling cascades that are initiated by agonist binding to this receptor.

Inhibition of Adenylyl Cyclase

Upon agonist binding, the Gi alpha subunit of the G-protein inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking the 5-HT1A receptor, p-MPPI prevents this agonist-induced inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.

Modulation of Ion Channels

The Gβγ subunit of the G-protein, which dissociates from the Gα subunit upon receptor activation, can directly modulate the activity of ion channels. Specifically, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx. p-MPPI, by preventing the activation of the 5-HT1A receptor, blocks these Gβγ-mediated effects on ion channel activity.

References

p-MPPI Hydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-MPPI hydrochloride (4-(2'-methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its application in preclinical research. The document details its use in studying the 5-HT1A receptor system and its potential therapeutic implications for anxiety and depressive disorders. Included are comprehensive data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in the fields of neuroscience and pharmacology.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous neuropsychiatric disorders. This compound has emerged as a valuable research tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor. Its high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, make it an ideal compound for in vivo and in vitro studies.[1] This guide serves as a comprehensive resource for understanding and utilizing this compound in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 220643-77-6 | [2] |

| Molecular Formula | C25H28ClIN4O2 | [2] |

| Molecular Weight | 578.87 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | DMSO: 27.5 mg/mL (47.51 mM) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Mechanism of Action

This compound acts as a selective antagonist at 5-HT1A receptors. It exhibits high affinity for these receptors and displays no intrinsic agonist activity.[1] Its primary mechanism involves blocking the binding of serotonin and other 5-HT1A agonists to both presynaptic autoreceptors and postsynaptic heteroreceptors.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Antagonism of this receptor by p-MPPI prevents the downstream signaling cascade that normally leads to neuronal hyperpolarization and reduced neuronal firing. The signaling pathway is depicted below.

Preclinical Research Applications

This compound is extensively used in preclinical research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.

In Vitro Binding Affinity

Radioligand binding assays are employed to determine the affinity of p-MPPI for the 5-HT1A receptor.

| Ligand | Preparation | Ki (nM) | pKd | Reference |

| [125I]p-MPPI | Rat hippocampal homogenates | 2.6 | 8.59 | [3] |

| [125I]p-MPPI | Human 5-HT1A receptor | - | 8.4 |

In Vivo Electrophysiology

Single-unit electrophysiological recordings in the dorsal raphe nucleus (DRN), an area rich in 5-HT1A autoreceptors, are used to assess the in vivo antagonist properties of p-MPPI. Systemic administration of p-MPPI has been shown to dose-dependently increase the firing rate of serotonergic neurons in the DRN of awake cats.[4] In anesthetized rats, p-MPPI pretreatment causes a significant rightward shift in the dose-response curve for the 5-HT1A agonist 8-OH-DPAT, indicating its antagonist activity.[5]

| Animal Model | Administration | Dose | Effect | Reference |

| Awake Cats | Systemic | Dose-dependent | Increased firing rate of DRN neurons | [4] |

| Anesthetized Rats | i.v. | 0.02-0.03 µmol/kg | Rightward shift in 8-OH-DPAT dose-response curve | [5] |

Behavioral Pharmacology: Anxiety Models

The anxiolytic-like effects of p-MPPI have been demonstrated in the murine elevated plus-maze (EPM) test.

| Animal Model | Administration | Dose (mg/kg) | Effect on Open Arm Exploration | Reference |

| Male Mice | i.p. | 0.5 - 4.5 | Significant and dose-related increase | [6] |

| Male Mice | i.p. | 13.5 | Loss of anxiolytic effect, increased grooming and immobility | [6] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of p-MPPI is described in the Journal of Medicinal Chemistry, 1994, 37(10), 1406-7. The general workflow is outlined below.

Protocol:

-

Alkylation: React 4-(2'-methoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetonitrile) to yield the phthalimido-protected intermediate.

-

Hydrazinolysis: Treat the intermediate with hydrazine hydrate in ethanol to remove the phthalimido protecting group, yielding the primary amine.

-

Acylation: Acylate the resulting amine with p-iodobenzoyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the p-MPPI free base.

-

Salt Formation: Dissolve the p-MPPI free base in ethanol and treat with a solution of hydrogen chloride in ethanol to precipitate this compound.

-

Purification: Recrystallize the product from a suitable solvent system to obtain the final purified compound.

In Vivo Electrophysiology: Single-Unit Recording in the Dorsal Raphe Nucleus

Objective: To assess the antagonist activity of p-MPPI at 5-HT1A autoreceptors.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., chloral hydrate)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

This compound solution

-

8-OH-DPAT solution

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Drill a small hole in the skull overlying the dorsal raphe nucleus.

-

Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.

-

Record a stable baseline firing rate for at least 5 minutes.

-

Administer this compound intravenously at the desired dose.

-

Continue recording the neuronal firing rate to observe any changes from baseline.

-

To confirm antagonist activity, subsequently administer the 5-HT1A agonist 8-OH-DPAT and observe for a blunted or absent inhibitory response on neuronal firing.

Behavioral Testing: Elevated Plus-Maze

Objective: To evaluate the anxiolytic-like effects of p-MPPI.

Materials:

-

Male Swiss Webster mice

-

Elevated plus-maze apparatus

-

Video tracking software

-

This compound solution

-

Vehicle solution (e.g., saline)

Procedure:

-

Habituate the mice to the testing room for at least 1 hour prior to the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

-

Place the mouse in the center of the elevated plus-maze, facing an open arm.

-

Allow the mouse to freely explore the maze for 5 minutes.

-

Record the session using a video camera and analyze the footage with tracking software.

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized and selective 5-HT1A receptor antagonist that serves as an indispensable tool in neuropharmacological research. Its utility in both in vitro and in vivo experimental paradigms allows for a comprehensive investigation of the 5-HT1A receptor system. The data and protocols presented in this guide are intended to facilitate further research into the role of 5-HT1A receptors in health and disease, and to support the development of novel therapeutic strategies targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 3. 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the 5-HT1A Receptor Selectivity of p-MPPI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor selectivity of the antagonist, p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride). This document consolidates available quantitative data, details experimental methodologies, and visualizes key concepts to serve as a critical resource for researchers in pharmacology and drug development.

Introduction to this compound

p-MPPI is a potent and selective antagonist of the 5-HT1A serotonin receptor.[1] Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the 5-HT1A receptor. Understanding its selectivity profile is paramount for interpreting experimental results and predicting potential off-target effects.

Binding Affinity Profile of this compound

The selectivity of this compound is determined by its binding affinity (Ki) for the 5-HT1A receptor compared to other neurotransmitter receptors. A higher Ki value indicates lower affinity. The following tables summarize the available binding data for p-MPPI and the well-characterized 5-HT1A antagonist, WAY-100635, for comparative purposes.

Table 1: Binding Affinity of p-MPPI at Serotonin (5-HT) Receptors

| Receptor Subtype | p-MPPI Ki (nM) | Reference |

| 5-HT1A | 0.2 - 2.6 | [2] |

| 5-HT1B | > 1000 | |

| 5-HT1D | > 1000 | |

| 5-HT2A | > 1000 | |

| 5-HT2C | > 1000 | |

| 5-HT3 | > 10000 | |

| 5-HT5A | > 1000 | |

| 5-HT6 | > 1000 | |

| 5-HT7 | > 1000 |

Table 2: Comparative Binding Affinity of WAY-100635 at Serotonin (5-HT) Receptors

| Receptor Subtype | WAY-100635 Ki (nM) | Reference |

| 5-HT1A | 0.39 | [3] |

| 5-HT1B | >10000 | |

| 5-HT1D | 3160 | |

| 5-HT2A | 260 | |

| 5-HT2C | 180 | |

| 5-HT7 | >1000 |

Table 3: Off-Target Binding Affinity of this compound

| Receptor Family | Receptor Subtype | p-MPPI Ki (nM) | Reference |

| Dopamine | D1 | > 1000 | |

| D2 | > 1000 | ||

| D3 | > 1000 | ||

| D4 | > 1000 | ||

| Adrenergic | α1 | > 1000 | |

| α2 | > 1000 | ||

| β | > 1000 | ||

| Muscarinic | M1 | > 1000 | |

| M2 | > 1000 | ||

| M3 | > 1000 | ||

| M4 | > 1000 | ||

| M5 | > 1000 |

Note: Specific Ki values for p-MPPI at these off-target receptors are not widely published, reflecting its high selectivity for the 5-HT1A receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of 5-HT1A receptor ligands like p-MPPI.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1A receptor by p-MPPI.

Materials:

-

Radioligand: [³H]-WAY-100635 or [¹²⁵I]p-MPPI.

-

Membrane Preparation: Homogenates from rat hippocampus or cells expressing recombinant human 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity ligand.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of p-MPPI. For total binding, p-MPPI is replaced with assay buffer. For non-specific binding, a high concentration of a competing non-labeled ligand is added.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist nature of a compound.

Objective: To determine if p-MPPI acts as an antagonist by measuring its ability to block agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Radioligand: [³⁵S]GTPγS.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Agonist: 5-HT or a selective 5-HT1A agonist like 8-OH-DPAT.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Prepared as in the radioligand binding assay.

-

Pre-incubation: Membranes are pre-incubated with p-MPPI or vehicle for a defined period.

-

Assay Initiation: The reaction is initiated by adding the agonist and [³⁵S]GTPγS.

-

Incubation: The mixture is incubated at 30°C for a specific time (e.g., 60 minutes).

-

Termination and Filtration: The reaction is stopped by adding ice-cold buffer and rapidly filtering the contents through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

-

Data Analysis: The ability of p-MPPI to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified to determine its antagonist properties.

Visualizations of Key Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Caption: Radioligand binding assay workflow.

Conclusion

This compound is a highly selective antagonist for the 5-HT1A receptor, demonstrating significantly greater affinity for this receptor subtype over other serotonin receptors and major neurotransmitter receptor families. This high selectivity, substantiated by in vitro binding assays, makes p-MPPI an invaluable pharmacological tool for elucidating the specific roles of the 5-HT1A receptor in health and disease. Researchers utilizing p-MPPI should have a high degree of confidence that the observed effects are mediated primarily through the 5-HT1A receptor, provided that appropriate experimental controls and concentrations are used.

References

An In-Depth Technical Guide to the Synthesis of p-MPPI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-MPPI hydrochloride, a potent and selective 5-HT1A receptor antagonist. The document details the synthetic pathway, experimental protocols for key reactions, and the relevant biological context of p-MPPI's mechanism of action. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

p-MPPI, with the full chemical name 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine, is a valuable tool in neuroscience research for its high affinity and selectivity for the serotonin 1A (5-HT1A) receptor. As an antagonist, it blocks the receptor, preventing the binding of the endogenous ligand serotonin. This action modulates serotonergic neurotransmission, making p-MPPI a subject of interest in the study of anxiety, depression, and other neurological disorders.[1] The hydrochloride salt of p-MPPI is often used to improve its solubility and stability for experimental use.

The synthesis of this compound involves a multi-step process, beginning with the formation of key precursors, followed by a final coupling reaction and salt formation. This guide will elaborate on a commonly employed synthetic route.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into three main stages:

-

Synthesis of the piperazine intermediate: Preparation of 1-(2-methoxyphenyl)piperazine.

-

Synthesis of the aminopyridine intermediate: Preparation of 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine.

-

Final acylation and salt formation: Coupling of the aminopyridine intermediate with p-iodobenzoyl chloride, followed by conversion to the hydrochloride salt.

The overall synthetic workflow is depicted below.

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Synthesis of 1-(2-Methoxyphenyl)piperazine

This intermediate can be synthesized via several methods. A common approach is the palladium-catalyzed Buchwald-Hartwig amination.

Protocol:

-

To a solution of 1-bromo-2-methoxybenzene (1 equivalent) and piperazine (1.2 equivalents) in toluene, add a palladium catalyst such as Pd2(dba)3 (0.01 equivalents) and a phosphine ligand like BINAP (0.015 equivalents).

-

Add a base, for example, sodium tert-butoxide (1.4 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyphenyl)piperazine.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 1-Bromo-2-methoxybenzene | 1 eq | Starting material |

| Piperazine | 1.2 eq | Starting material |

| Toluene | - | Solvent |

| Pd2(dba)3 | 0.01 eq | Catalyst |

| BINAP | 0.015 eq | Ligand |

| Sodium tert-butoxide | 1.4 eq | Base |

| Ethyl acetate | - | Extraction solvent |

| Water, Brine | - | Washing agents |

| Sodium sulfate | - | Drying agent |

Table 1: Reagents for the synthesis of 1-(2-methoxyphenyl)piperazine.

Synthesis of 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine

This step involves the alkylation of 1-(2-methoxyphenyl)piperazine.

Protocol:

-

Dissolve 1-(2-methoxyphenyl)piperazine (1 equivalent) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

-

Add a base such as potassium carbonate (2-3 equivalents).

-

Add 2-chloro-N-(pyridin-2-yl)ethan-1-amine (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at 60-80 °C for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 1-(2-Methoxyphenyl)piperazine | 1 eq | Starting material |

| 2-Chloro-N-(pyridin-2-yl)ethan-1-amine | 1.1 eq | Alkylating agent |

| Acetonitrile or DMF | - | Solvent |

| Potassium carbonate | 2-3 eq | Base |

Table 2: Reagents for the synthesis of the aminopyridine intermediate.

Synthesis of p-MPPI and its Hydrochloride Salt

The final steps involve the acylation of the secondary amine followed by salt formation.

Protocol for p-Iodobenzoyl Chloride Synthesis:

-

To p-iodobenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude p-iodobenzoyl chloride, which can be used in the next step without further purification.

Protocol for p-MPPI Synthesis:

-

Dissolve 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a base, for example, triethylamine or pyridine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-iodobenzoyl chloride (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude p-MPPI by column chromatography or recrystallization.

Protocol for this compound Salt Formation:

-

Dissolve the purified p-MPPI in a minimal amount of a suitable solvent like anhydrous ethanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine | 1 eq | Starting material |

| p-Iodobenzoyl chloride | 1.1 eq | Acylating agent |

| Dichloromethane or THF | - | Solvent |

| Triethylamine or Pyridine | 1.5 eq | Base |

| Hydrochloric acid (ethanolic solution) | - | For salt formation |

Table 3: Reagents for the synthesis of this compound.

Biological Context: 5-HT1A Receptor Signaling

p-MPPI exerts its effects by antagonizing the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

References

An In-depth Technical Guide to p-MPPI Hydrochloride: A Selective 5-HT1A Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-MPPI hydrochloride, a potent and selective antagonist of the 5-HT1A receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Chemical Properties

This compound, with the IUPAC name 4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide hydrochloride, is a synthetic compound that has been instrumental in the study of the serotonergic system. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide hydrochloride | [1] |

| Synonyms | p-MPPI, 4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide hydrochloride | [1] |

| CAS Number | 220643-77-6 | [1] |

| Chemical Formula | C25H28ClIN4O2 | [1] |

| Molecular Weight | 578.87 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 17.86 mg/mL (≥ 30.85 mM) | Ultrasonic assistance may be required. | |

| 27.5 mg/mL (47.51 mM) | Sonication is recommended. | [1] | |

| Water | 3.33 mg/mL (5.75 mM) | Requires sonication, warming, and heating to 60°C. | |

| In Vivo Formulation | 1 mg/mL (1.73 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended. | [1] |

Synthesis

A general workflow for the synthesis is depicted below.

Pharmacological Profile

This compound is a highly selective and potent antagonist of the 5-HT1A serotonin receptor. It exhibits high affinity for this receptor subtype with minimal cross-reactivity at other serotonin receptors or other neurotransmitter receptors.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-hydroxytryptamine). This antagonism prevents the activation of downstream signaling pathways typically initiated by 5-HT1A receptor agonism.

Binding Affinity

The binding affinity of p-MPPI for the 5-HT1A receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor | Species | Ki (nM) | Radioligand | Reference |

| 5-HT1A | Rat | 2.6 | [³H]8-OH-DPAT | |

| 5-HT1A | Human | Data not available |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Antagonism of this receptor by this compound blocks the canonical signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

References

p-MPPI Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine hydrochloride), a selective antagonist of the serotonin 1A (5-HT1A) receptor. Since its initial synthesis, p-MPPI has become a valuable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the domains of anxiety and depression. This document details the discovery and development of p-MPPI, its pharmacological profile, the signaling pathways it modulates, and detailed protocols for key in vitro and in vivo experimental assays. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction: The Advent of a Selective 5-HT1A Antagonist

The development of selective ligands for neurotransmitter receptors has been pivotal in advancing our understanding of brain function and pathology. The 5-HT1A receptor, a member of the G-protein coupled receptor superfamily, is densely expressed in brain regions implicated in mood and anxiety disorders, such as the hippocampus, septum, amygdala, and raphe nuclei.[1] The discovery of p-MPPI in the mid-1990s provided researchers with a potent and selective antagonist to probe the function of these receptors.[2] Unlike earlier compounds which often possessed partial agonist activity or lacked selectivity, p-MPPI demonstrated a "silent" antagonist profile, meaning it binds to the receptor without eliciting a response, thereby effectively blocking the action of endogenous serotonin.[3][4] This characteristic has made it an invaluable research tool for dissecting the precise contributions of 5-HT1A receptor signaling in various preclinical models.

Pharmacological Profile

The defining feature of p-MPPI is its high affinity and selectivity for the 5-HT1A receptor. This has been established through extensive in vitro radioligand binding assays.

Receptor Binding Affinity

The binding affinity of p-MPPI for the 5-HT1A receptor and its selectivity over other receptor subtypes are summarized in the table below. The inhibition constant (Ki) and dissociation constant (Kd) are measures of the concentration of the ligand required to occupy 50% of the receptors. A lower value indicates a higher binding affinity.

| Receptor Subtype | Ligand/Assay Condition | Ki (nM) | Kd (nM) | pKi/pKd | Species | Reference |

| 5-HT1A | Displacement of [125I]8-OH-PIPAT | 2.6 | 8.59 | Rat | [5] | |

| 5-HT1A | Displacement of [125I]-labeled agonist | 0.2 | 9.7 | Rat | [6] | |

| 5-HT1A | [125I]p-MPPI binding | 0.36 | Rat | [6] | ||

| 5-HT1A | 7 | Rat | [7] |

In Vivo Pharmacology

In vivo studies have consistently demonstrated the functional antagonism of 5-HT1A receptors by p-MPPI. These studies have been crucial in establishing its pharmacological profile and its potential as a tool to study anxiety and depression.

| Animal Model | Dosing (mg/kg, i.p.) | Key Findings | Reference |

| Murine Elevated Plus-Maze | 0.5 - 4.5 | Produced a significant and dose-related anxiolytic profile. | [4][8] |

| Murine Elevated Plus-Maze | 13.5 | Anxiolytic effects were lost; increased grooming and immobility observed. | [8] |

| Rat Sleep-Waking Cycle | 5 and 10 | Reduced the effect of 8-OH-DPAT on locomotion and antagonized 5-HT syndrome behaviors. | [3] |

| Rat Dorsal Raphe Nucleus Firing | 0.02-0.03 µmol/kg (i.v.) | Caused a significant rightward shift in the dose-response curve for the 5-HT1A agonist 8-OH-DPAT. | [9] |

| Mice and Rats | 0.4 - 1.0 | Reduced ethanol-induced hypothermia and sleep time in a dose-dependent manner. | [10] |

Mechanism of Action and Signaling Pathways

p-MPPI exerts its effects by competitively blocking the binding of serotonin to the 5-HT1A receptor. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. By antagonizing the 5-HT1A receptor, p-MPPI prevents these downstream signaling events.

Figure 1: 5-HT1A Receptor Signaling Pathway and the Antagonistic Action of p-MPPI.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical characterization of this compound.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of p-MPPI for the 5-HT1A receptor.

Objective: To determine the Ki of p-MPPI for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)

-

Membrane Preparation: Rat hippocampal membranes or cells expressing recombinant 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of p-MPPI (for competition binding).

-

50 µL of [³H]8-OH-DPAT (at a concentration close to its Kd, typically 1-2 nM).

-

150 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the p-MPPI concentration. Determine the IC50 value (the concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for the In Vitro Radioligand Binding Assay.

In Vivo Elevated Plus-Maze Test

This protocol describes the use of the elevated plus-maze (EPM) to assess the anxiolytic-like effects of p-MPPI in mice.[8]

Objective: To evaluate the effect of p-MPPI on anxiety-like behavior in mice.

Apparatus:

-

An elevated plus-maze consisting of two open arms and two closed arms (with high walls) of equal dimensions, elevated from the floor.

-

A video camera mounted above the maze to record the animal's behavior.

-

Automated tracking software for data analysis.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO) or the vehicle alone via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Test Procedure:

-

Place a mouse at the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for 5 minutes.

-

Record the session using the overhead video camera.

-

-

Data Analysis: Use the tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol describes the in vivo single-unit recording of serotonergic neurons in the dorsal raphe nucleus (DRN) to assess the antagonist properties of p-MPPI.[9]

Objective: To determine the effect of p-MPPI on the firing rate of DRN neurons and its ability to antagonize the effects of a 5-HT1A agonist.

Procedure:

-

Animal Preparation: Anesthetize a rat with a suitable anesthetic (e.g., chloral hydrate). Place the animal in a stereotaxic frame.

-

Electrode Placement: Drill a small hole in the skull above the DRN. Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.

-

Baseline Recording: Record the baseline firing rate of the neuron for several minutes.

-

Drug Administration:

-

Antagonist Protocol: Administer p-MPPI intravenously (i.v.) and record the change in firing rate.

-

Agonist Challenge: Administer a 5-HT1A agonist such as 8-OH-DPAT (i.v.) to inhibit the firing of the neuron. Once a stable inhibition is achieved, administer p-MPPI (i.v.) to determine if it can reverse the agonist-induced inhibition.

-

-

Data Analysis: Analyze the firing rate (spikes per second) before and after drug administration. In the agonist challenge experiment, a reversal of the agonist-induced suppression of firing by p-MPPI confirms its antagonist activity at the 5-HT1A autoreceptors in the DRN.

Discovery and Development Timeline

This compound emerged from the efforts to develop more selective and potent antagonists for the 5-HT1A receptor.

-

1994: The synthesis and initial evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as a new iodinated 5-HT1A ligand are first reported.[2]

-

1996: Further in vivo characterization of p-MPPI and its fluorinated analog, p-MPPF, demonstrates their competitive antagonism at both pre- and postsynaptic 5-HT1A receptors in rats.[11]

-

1997: The anxiolytic-like profile of p-MPPI is characterized in the murine elevated plus-maze, showing a significant and dose-related effect at lower doses.[8]

-

1998: A study in freely moving cats demonstrates that p-MPPI acts as an effective 5-HT1A autoreceptor antagonist, increasing the firing rate of dorsal raphe nucleus neurons.[12]

-

2001-Present: p-MPPI continues to be used as a standard selective 5-HT1A antagonist in preclinical research to investigate the role of this receptor in various physiological and behavioral processes, including sleep, anxiety, and the effects of other drugs.[3]

To date, there is no evidence in the public domain to suggest that this compound has been evaluated in human clinical trials. It has primarily remained a valuable tool for preclinical research.

Conclusion

This compound has proven to be a cornerstone in the pharmacological toolkit for studying the 5-HT1A receptor. Its high affinity, selectivity, and silent antagonist profile have allowed for a more precise dissection of the role of 5-HT1A receptors in the central nervous system. The data and protocols presented in this guide underscore its utility in preclinical research and provide a foundation for scientists and researchers working in the field of neuropsychopharmacology. While it has not progressed to clinical development, the knowledge gained from studies utilizing p-MPPI has undoubtedly informed the development of other therapeutics targeting the serotonergic system.

References

- 1. Development of 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (p-MPPI) as 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

p-MPPI Hydrochloride: A Technical Guide for Researchers

An In-depth Whitepaper on the Utility of p-MPPI Hydrochloride as a Selective 5-HT1A Receptor Antagonist in Research and Drug Development

Abstract

This compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its ability to cross the blood-brain barrier and its high affinity for the 5-HT1A receptor have established it as an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its application in studying the serotonergic system. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a research tool.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression.[1] The development of selective ligands for the 5-HT1A receptor is therefore of significant interest for both basic research and therapeutic development. p-MPPI has emerged as a key research compound due to its high affinity and selectivity for the 5-HT1A receptor, acting as a silent antagonist with no intrinsic agonist activity.[2][3] This allows for the precise investigation of the physiological and behavioral roles of 5-HT1A receptors.

Pharmacological Profile

This compound exhibits high affinity for the 5-HT1A receptor with a notable selectivity over other serotonin receptor subtypes, as well as dopaminergic and adrenergic receptors. This selectivity is crucial for its utility in dissecting the specific functions of the 5-HT1A receptor.

Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) of p-MPPI at the human 5-HT1A receptor and a panel of other receptors, demonstrating its selectivity profile.

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 0.2 - 2.6 | [4][5] |

| 5-HT1B | >1000 | |

| 5-HT2A | >1000 | |

| Dopamine D2 | >1000 | |

| α1-adrenergic | ~100 | [6] |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.

Key Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate use of this compound in research. This section provides step-by-step protocols for common in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol describes the determination of the binding affinity of p-MPPI for the 5-HT1A receptor using a competition binding assay with the radiolabeled agonist [3H]8-OH-DPAT.

Objective: To determine the inhibitory constant (Ki) of p-MPPI at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).

-

[3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

This compound.

-

WAY-100635 (for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM WAY-100635 (for non-specific binding).

-

50 µL of varying concentrations of p-MPPI (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]8-OH-DPAT at a final concentration of ~1 nM.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of p-MPPI by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional antagonist activity of p-MPPI by quantifying its ability to block agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to the 5-HT1A receptor.[7]

Objective: To determine the functional potency of p-MPPI as a 5-HT1A receptor antagonist.

Materials:

-

Cell membranes expressing the 5-HT1A receptor.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

8-OH-DPAT (as the agonist).

-

This compound.

-

GDP (Guanosine 5'-diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Other materials as in the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer containing 30 µM GDP.

-

50 µL of varying concentrations of p-MPPI.

-

50 µL of 8-OH-DPAT at a concentration that elicits a submaximal response (e.g., its EC80). For basal binding, add buffer instead.

-

50 µL of membrane preparation (20-40 µg protein).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [35S]GTPγS to a final concentration of 0.1 nM to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described previously.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the ability of p-MPPI to inhibit the agonist-stimulated [35S]GTPγS binding. Plot the percentage of inhibition against the concentration of p-MPPI to determine the IC50 value.

In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[8] This protocol outlines the use of p-MPPI to investigate its anxiolytic potential.

Objective: To evaluate the anxiolytic-like effects of p-MPPI in mice.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms).

-

Male mice (e.g., Swiss Webster).

-

This compound.

-

Vehicle (e.g., saline with 1% Tween 80).

-

Video tracking software.

Procedure:

-

Animal Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer p-MPPI (e.g., 0.5, 1.5, 4.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.[9]

-

Testing: Place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.

-

Data Recording: Record the session using a video camera positioned above the maze.

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental logic behind the use of p-MPPI is crucial for its effective application.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][10] This initiates a cascade of downstream effects, including the modulation of ion channels and protein kinases.

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Characterizing a Novel 5-HT1A Antagonist

The following diagram illustrates a typical workflow for the preclinical characterization of a novel 5-HT1A receptor antagonist like p-MPPI.

Caption: Preclinical workflow for a 5-HT1A antagonist.

Applications in Research

This compound has been instrumental in a variety of research applications, including:

-

Elucidating the role of 5-HT1A autoreceptors: By blocking presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, p-MPPI increases the firing rate of serotonergic neurons, providing insights into the tonic inhibitory control of these neurons.[11]

-

Investigating anxiety and depression models: The anxiolytic-like effects of p-MPPI in animal models like the elevated plus-maze support the hypothesis that 5-HT1A receptor antagonists may have therapeutic potential in anxiety disorders.[9]

-

Probing the serotonergic system in vivo: The radiolabeled analog, [18F]p-MPPF, is used as a positron emission tomography (PET) tracer to visualize and quantify 5-HT1A receptors in the living brain, aiding in the study of neuropsychiatric disorders.

Conclusion

This compound is a highly selective and potent 5-HT1A receptor antagonist that serves as an essential research tool for neuroscientists and pharmacologists. Its well-characterized pharmacological profile, coupled with established experimental protocols, allows for the precise investigation of the 5-HT1A receptor's role in health and disease. This technical guide provides a foundational resource for researchers aiming to incorporate p-MPPI into their studies of the serotonergic system.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (p-MPPI) as 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into p-MPPI Hydrochloride and its Standing Amongst 5-HT1A Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety, has been a focal point for therapeutic development. Antagonists of this receptor, in particular, have shown promise in treating a range of neuropsychiatric disorders. This technical guide provides a comprehensive analysis of p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl-piperazine), a selective 5-HT1A receptor antagonist. Through a detailed comparison with other notable 5-HT1A antagonists—WAY-100635, NAN-190, and spiperone—this paper aims to equip researchers and drug development professionals with the critical data and methodologies necessary for informed decision-making in their scientific endeavors. We will explore binding affinities, selectivity profiles, functional antagonism, and the underlying experimental protocols that form the basis of our understanding of these compounds.

Introduction to 5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[1] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, amygdala, and cortex. Presynaptic 5-HT1A autoreceptors regulate the firing of serotonergic neurons, while postsynaptic receptors modulate neuronal excitability. Antagonism of these receptors can lead to an increase in serotonergic neurotransmission and has been investigated for its potential therapeutic effects in depression and anxiety.[2][3]

This compound has emerged as a high-affinity and selective antagonist for the 5-HT1A receptor.[4] Its characterization, alongside established antagonists like the highly selective WAY-100635, the mixed agonist/antagonist NAN-190, and the less selective spiperone, provides a valuable framework for understanding the nuances of 5-HT1A receptor pharmacology.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and other key 5-HT1A antagonists, offering a clear comparison of their binding affinities and selectivity.

Table 1: Binding Affinity (Ki, nM) of 5-HT1A Antagonists at Various Receptors

| Compound | 5-HT1A | D2 | α1-adrenergic | 5-HT2A |

| p-MPPI | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |

| WAY-100635 | 0.39[5] | 940 (D2L)[5] | 25.1 (pKi=6.6)[5] | >1000[6] |

| NAN-190 | 8.75 (apparent KD)[7] | Data not explicitly found in searches | High Affinity[8] | 6.34 (apparent KD)[7] |

| Spiperone | High Affinity[9] | High Affinity[9] | Data not explicitly found in searches | High Affinity[9] |

Note: Ki values are indicative of the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (pA2 / KB, nM) of 5-HT1A Antagonists

| Compound | Parameter | Value | Agonist | Assay |

| p-MPPI | Data not explicitly found in searches | Data not explicitly found in searches | 8-OH-DPAT | In vivo microdialysis[3] |

| WAY-100635 | pA2 | 9.71[5][10] | 5-Carboxamidotryptamine | Isolated guinea-pig ileum[10] |

| pA2 | 7.95[11] | 8-OH-DPAT, Buspirone | In vivo microdialysis[11] | |

| NAN-190 | KB | 1.9[12] | 5-Carboxamidotryptamine | Adenylyl cyclase inhibition[12] |

| IC50 (antagonism) | 29[8] | 8-OH-DPAT | Phosphoinositide turnover[8] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The KB is the equilibrium dissociation constant for an antagonist, determined from functional assays.

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for the design of future experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells)[13]

-

Test compounds (p-MPPI, WAY-100635, etc.) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4)[13]

-

Non-specific binding determinator (e.g., 10 µM metergoline)[13]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.[13]

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]

-

Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potential 5-HT1A receptor antagonist: p-MPPI | Scilit [scilit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]

- 8. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 14. giffordbioscience.com [giffordbioscience.com]

p-MPPI Hydrochloride: A Technical Guide on In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] It has demonstrated potential as a research tool and therapeutic agent due to its notable antidepressant and anxiolytic-like effects observed in preclinical studies. This document provides a comprehensive overview of the reported in vivo effects of this compound, detailing experimental protocols and summarizing key quantitative data. It also elucidates the known signaling pathways associated with 5-HT1A receptor antagonism. While significant behavioral data exists, it is important to note a lack of publicly available, specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound.

Core Mechanism of Action: 5-HT1A Receptor Antagonism

This compound exerts its effects by selectively binding to and blocking 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by the endogenous ligand serotonin, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By antagonizing this receptor, p-MPPI prevents the downstream effects of serotonin at 5-HT1A receptors, which is believed to underlie its observed pharmacological effects.

Signaling Pathway of 5-HT1A Receptor Antagonism by p-MPPI

In Vivo Pharmacological Effects

In vivo studies have primarily focused on the behavioral effects of this compound in rodent and feline models. These studies highlight its potential as an anxiolytic and its ability to modulate sleep and serotonergic neuronal activity.

Anxiolytic-Like Effects

p-MPPI has demonstrated anxiolytic-like properties in the murine elevated plus-maze, a standard behavioral assay for anxiety.

Table 1: Anxiolytic-Like Effects of p-MPPI in the Elevated Plus-Maze

| Animal Model | Doses (mg/kg, i.p.) | Key Findings |

| Male Mice | 0.5 - 4.5 | Dose-related increase in open arm exploration (conventional measure) and risk assessment behaviors (ethological measure), indicative of an anxiolytic effect.[2] |

| Male Mice | 13.5 | Loss of anxiolytic effects; increased grooming and immobility observed.[2] |

Effects on Sleep-Waking Cycle

p-MPPI has been shown to antagonize the effects of the 5-HT1A receptor agonist 8-OH-DPAT on the sleep-waking cycle in rats.

Table 2: Effects of p-MPPI on 8-OH-DPAT-Induced Changes in Sleep

| Animal Model | p-MPPI Dose (mg/kg, i.p.) | 8-OH-DPAT Dose (mg/kg, s.c.) | Key Findings |

| Freely moving rats | 5 | 0.375 | Pre-treatment with p-MPPI reduced the increase in waking and the reduction in REM sleep caused by 8-OH-DPAT.[3] |

| Freely moving rats | 5 and 10 | 0.375 | Reduced the effect of 8-OH-DPAT on locomotion and antagonized hindlimb abduction and flat body posture.[3] |

Effects on Serotonergic Neuronal Activity

Studies in freely moving cats have demonstrated that p-MPPI can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, consistent with its role as a 5-HT1A autoreceptor antagonist.

Table 3: Effects of p-MPPI on Dorsal Raphe Neuron Firing Rate

| Animal Model | Administration | Key Findings |

| Freely moving cats | Systemic | Dose-dependent increase in the firing rate of serotonergic neurons during wakefulness.[4] |

| Freely moving cats | Systemic | Blocked the inhibitory effect of 8-OH-DPAT on serotonergic neuronal activity.[4] |

Attenuation of Ethanol-Induced Effects

p-MPPI has been found to reduce some of the acute effects of ethanol in mice and rats, suggesting an involvement of 5-HT1A receptors in ethanol's mechanism of action.

Table 4: Effects of p-MPPI on Acute Ethanol-Induced Behaviors

| Animal Model | p-MPPI Doses (mg/kg) | Key Findings |

| C3H/He mice | 0.4, 0.7, and 1.0 | Dose-dependently reduced ethanol-induced hypothermia and sleep time. Attenuated the ethanol-induced decrease in the acoustic startle reflex.[5] |

| Wistar rats | 0.4 | Reduced ethanol-induced sleep and hypothermia.[5] |

Experimental Protocols

Murine Elevated Plus-Maze for Anxiolytic Activity

This protocol is a generalized representation based on standard elevated plus-maze procedures and the specific study cited.

Antagonism of 8-OH-DPAT Effects on Sleep-Waking Cycle

This protocol outlines the methodology used to assess p-MPPI's ability to block the effects of a 5-HT1A agonist on sleep patterns.

Pharmacokinetics and Toxicology: Data Gaps

A thorough review of publicly available scientific literature reveals a significant lack of specific data on the pharmacokinetics (ADME) and toxicology of this compound. While its ability to cross the blood-brain barrier is mentioned, crucial parameters such as its oral bioavailability, plasma half-life, metabolic pathways (e.g., involvement of cytochrome P450 enzymes), and excretion routes have not been detailed in the reviewed publications.

Conclusion

This compound is a potent and selective 5-HT1A receptor antagonist with well-documented anxiolytic-like effects and the ability to modulate serotonergic neurotransmission and sleep architecture in preclinical models. The in vivo data summarized in this guide provide a strong foundation for its use as a research tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. However, the progression of this compound towards any potential clinical application is significantly hampered by the current lack of available pharmacokinetic and toxicology data. Future research efforts should prioritize the characterization of its ADME and safety profiles to fully assess its therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of p-MPPI Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-MPPI hydrochloride (4-(2'-Methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive overview of the preclinical data available for this compound, summarizing its binding affinity, functional activity in vitro, and efficacy in various in vivo models. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visually represented. The data presented herein support the characterization of p-MPPI as a valuable research tool for elucidating the role of the 5-HT1A receptor in physiological and pathological processes and as a potential lead compound for the development of novel therapeutics.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is implicated in the modulation of mood, anxiety, and cognition. Its widespread distribution in the central nervous system, both as a postsynaptic receptor in cortical and limbic regions and as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei, underscores its significance as a therapeutic target. This compound has emerged as a highly selective antagonist for this receptor, demonstrating utility in both in vitro and in vivo preclinical studies. Notably, it can cross the blood-brain barrier and has shown potential antidepressant and anxiolytic-like effects.[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the actions of the endogenous agonist, serotonin. It displays no agonist activity in both in vitro and in vivo assessments of pre- and post-synaptic 5-HT1A receptor function.[1] In vivo studies have shown that p-MPPI acts as an effective 5-HT1A autoreceptor antagonist.[2] Systemic administration of p-MPPI leads to a dose-dependent increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect that is consistent with the blockade of inhibitory autoreceptors.[2] This antagonistic action also prevents or reverses the effects of 5-HT1A receptor agonists, such as 8-hydroxy-(2-di-n-propylamino)tetralin (8-OH-DPAT).[2]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of p-MPPI